1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine typically involves the construction of the imidazo[4,5-b]pyridine ring system followed by functional group modifications. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For example, nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one followed by alkylation can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while reduction can lead to the formation of reduced imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the core structure but lacks the isopropyl and N-methylmethanamine substituents.
Imidazo[4,5-c]pyridine: Another isomer with a different arrangement of nitrogen atoms in the ring.
Imidazo[1,2-a]pyridine: Contains an imidazole ring fused to a pyridine ring in a different orientation.
Uniqueness
1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. These modifications can enhance its binding affinity to targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-methyl-1-(3-propan-2-ylimidazo[4,5-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H16N4/c1-8(2)15-10(7-12-3)14-9-5-4-6-13-11(9)15/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
NDODSXSZXSWWKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC2=C1N=CC=C2)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.